molecular formula C14H15Cl2N3OS B5705786 2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5705786
M. Wt: 344.3 g/mol
InChI Key: PNWNLUDIKBRSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, commonly referred to as ETB, is a chemical compound that has gained significant interest in scientific research. It belongs to the class of thiadiazole derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of ETB is not fully understood. However, it has been suggested that it exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
ETB has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETB in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using ETB is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on ETB. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been found to improve cognitive function in animal models of the disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential use as a cancer therapy.
In conclusion, ETB is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various therapeutic applications.

Synthesis Methods

The synthesis of ETB involves the reaction of 2,4-dichlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 1-ethylpropylamine to obtain ETB. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

ETB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and cancer.

properties

IUPAC Name

2,4-dichloro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS/c1-3-8(4-2)13-18-19-14(21-13)17-12(20)10-6-5-9(15)7-11(10)16/h5-8H,3-4H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWNLUDIKBRSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

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